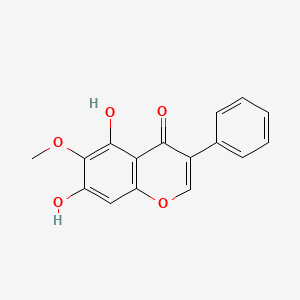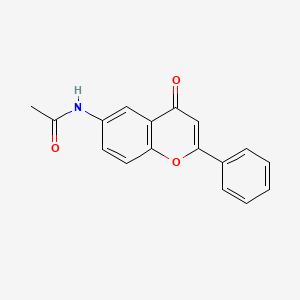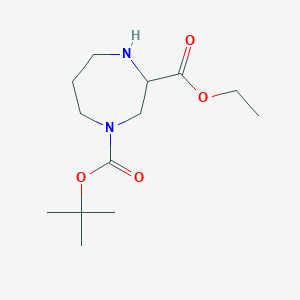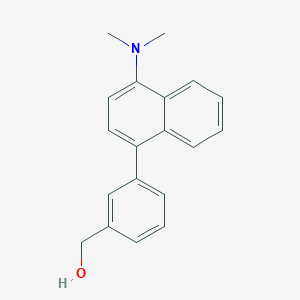
3,3-Bis(4-methoxyphenoxy)-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(4-methoxyphenoxy)-3H-diazirine is a chemical compound known for its unique structure and properties It features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom, substituted with two 4-methoxyphenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-methoxyphenoxy)-3H-diazirine typically involves the reaction of 4-methoxyphenol with a suitable diazirine precursor. One common method includes the use of a diazirine intermediate, which is reacted with 4-methoxyphenol under controlled conditions to yield the desired product. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like dichloromethane.
Industrial Production Methods: While specific industrial production methods for 3,3-Bis(4-methoxyphenoxy)-3H-diazirine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazirine intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Bis(4-methoxyphenoxy)-3H-diazirine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring into other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
3,3-Bis(4-methoxyphenoxy)-3H-diazirine has several applications in scientific research:
Chemistry: It is used as a photoreactive crosslinker in the study of molecular interactions and protein-ligand binding.
Biology: The compound is employed in photoaffinity labeling to investigate protein structures and functions.
Industry: It can be used in the production of advanced materials with specific properties, such as photoresponsive polymers.
Mécanisme D'action
The mechanism of action of 3,3-Bis(4-methoxyphenoxy)-3H-diazirine involves the generation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to form a highly reactive carbene species, which can then interact with nearby molecules. This property makes it useful for photoaffinity labeling, where the carbene can form covalent bonds with target proteins, allowing for the study of protein interactions and functions.
Comparaison Avec Des Composés Similaires
3,3-Bis(4-nitrophenoxy)-3H-diazirine: Similar structure but with nitro groups instead of methoxy groups.
3,3-Bis(4-hydroxyphenoxy)-3H-diazirine: Hydroxy groups instead of methoxy groups.
3,3-Bis(4-chlorophenoxy)-3H-diazirine: Chlorine atoms instead of methoxy groups.
Uniqueness: 3,3-Bis(4-methoxyphenoxy)-3H-diazirine is unique due to its methoxy substituents, which can influence its reactivity and solubility. The methoxy groups can also participate in hydrogen bonding, affecting the compound’s interactions with other molecules.
Propriétés
Numéro CAS |
651306-52-4 |
|---|---|
Formule moléculaire |
C15H14N2O4 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
3,3-bis(4-methoxyphenoxy)diazirine |
InChI |
InChI=1S/C15H14N2O4/c1-18-11-3-7-13(8-4-11)20-15(16-17-15)21-14-9-5-12(19-2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
ISXJOXBLSPKOJR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide](/img/structure/B11844937.png)



![Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11844955.png)
![n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11844962.png)
![6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile](/img/structure/B11844966.png)



![6-Amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11845003.png)
